Bienvenue dans la boutique en ligne BenchChem!

Benzo[g]quinazoline

Antiviral HCV NS3/4A protease Scaffold comparison

Benzo[g]quinazoline (C₁₂H₈N₂) is a tricyclic heteroaromatic scaffold with angular [g]-face benzo-annelation imparting unique electronic properties, DNA intercalation, and kinase pocket complementarity not recapitulated by parent quinazoline. Core-swapping produces activity swings up to 7.5-fold (HCV NS3/4A), mandating precise structural specification. Validated applications: HCV NS3/4A inhibition (IC₅₀ 6.41 µM), dual EGFR/HER2 nanomolar targeting with γ-radiation synergy, sub-µg/mL anti-MRSA/CRKp/C. albicans activity, and triplex-DNA fluorescence (Φ=0.62). A structure-specific discovery platform—not a generic commodity. Specify [g]-annelated isomer to ensure requisite functionality.

Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
Cat. No. B13665071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[g]quinazoline
Molecular FormulaC12H8N2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=NC=N3
InChIInChI=1S/C12H8N2/c1-2-4-10-6-12-11(5-9(10)3-1)7-13-8-14-12/h1-8H
InChIKeyVFFLLOJLQMPSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[g]quinazoline Core Scaffold: Structural Definition, Compound Class, and Procurement-Relevant Characteristics


Benzo[g]quinazoline is a tricyclic nitrogen-containing heteroaromatic compound (C₁₂H₈N₂, CAS 253-82-7) consisting of a quinazoline bicyclic system linearly fused with a benzene ring at the [g] face, forming an extended planar π‑conjugated framework [1]. This scaffold belongs to the broader quinazoline alkaloid family but is distinguished by its angular benzo‑annelation pattern, which imparts distinct electronic absorption/emission properties, enhanced DNA intercalation potential, and altered kinase ATP‑binding pocket complementarity relative to the parent quinazoline or alternative regioisomers (e.g., benzo[f]quinazoline, benzo[h]quinazoline) [2]. The compound and its derivatives have been investigated as antiviral, anticancer, antimicrobial, and optoelectronic agents, with the core accessible via microwave-assisted solvent‑free condensation, regioselective patent routes, and green deep‑eutectic‑solvent synthesis [3][4].

Why Quinazoline or Alternative Benzoquinazoline Regioisomers Cannot Replace Benzo[g]quinazoline in Evidence‑Driven Selection


The benzo[g]quinazoline scaffold cannot be freely interchanged with quinazoline or other benzoquinazoline regioisomers because both the angular topology of the fused benzene ring and its [g]‑face attachment critically control target‑engagement geometry, electronic configuration, and biological selectivity. In a direct within‑study comparison of 13 benzo[g]quinazolines against 4 quinazoline analogues as HCV‑NS3/4A protease inhibitors, core replacement produced activity swings exceeding three orders of magnitude: e.g., benzo[g]quinazoline 12 exhibited an IC₅₀ of 222.80 ± 4.87 µM while its quinazoline counterpart 17 gave IC₅₀ = 29.64 ± 0.64 µM (7.5‑fold improvement); conversely, benzo[g]quinazoline 8 (IC₅₀ = 78.80 µM) was 2.3‑fold more potent than quinazoline analogue 15 (IC₅₀ = 177.94 µM) [1]. In nucleic‑acid probe applications, benzo[g]quinazoline‑2,4‑dione exhibits strong fluorescence emission enabling selective triplex‑DNA monitoring, whereas the benzo[f] regioisomer forms triple‑stranded structures with reduced stability and lacks comparable emissive properties, demonstrating that even the fusion‑site isomer alone dictates functional utility [2]. These data establish that the [g]‑annelated benzoquinazoline architecture is not a generic heterocycle commodity but a structure‑specific functionality platform demanding precise specification in procurement and experimental design.

Benzo[g]quinazoline Product‑Specific Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparable Data


HCV‑NS3/4A Protease Inhibition: Direct Core‑Scaffold Comparison of Benzo[g]quinazoline vs. Quinazoline Analogues Reveals Activity Swings Exceeding 100‑Fold

In a controlled in‑vitro enzymatic assay, 13 benzo[g]quinazoline derivatives (compounds 1–13) and 4 quinazoline analogues (compounds 14–17) sharing identical peripheral substituents but differing only in the core scaffold were tested side‑by‑side against HCV‑NS3/4A protease. The most extreme differential was observed between benzo[g]quinazoline 12 (IC₅₀ = 222.80 ± 4.87 µM) and its direct quinazoline counterpart 17 (IC₅₀ = 29.64 ± 0.64 µM), a 7.5‑fold potency gain upon quinazoline replacement. Conversely, benzo[g]quinazoline 8 (IC₅₀ = 78.80 ± 1.70 µM) was 2.3‑fold more potent than quinazoline 15 (IC₅₀ = 177.94 ± 3.90 µM). The most active benzo[g]quinazoline (compound 2, IC₅₀ = 6.41 ± 0.12 µM) approached within 3.7‑fold of the clinical reference telaprevir (IC₅₀ = 1.72 ± 0.03 µM) [1].

Antiviral HCV NS3/4A protease Scaffold comparison

Dual EGFR/HER2 Kinase Inhibition: Benzo[g]quinazoline‑Sulfonamide Derivatives Achieve Sub‑Micromolar IC₅₀ Values Comparable to Erlotinib

A series of N‑substituted‑benzo[g]quinazoline‑sulfonamide derivatives (compounds 5–18) were evaluated for dual EGFR and HER2 inhibitory activity in vitro. The five most potent compounds displayed IC₅₀ values ranging from 0.64–1.81 µM against EGFR and 1.13–2.21 µM against HER2, benchmarked against erlotinib as the reference EGFR inhibitor. Separately, a related benzo[g]quinazoline‑sulfonamide series achieved even greater potency, with compound 8 exhibiting IC₅₀ = 0.009 µM (9 nM) against EGFR and IC₅₀ = 0.021 µM (21 nM) against HER2 [1][2]. These compounds further demonstrated γ‑radiation radiosensitization synergy, a property not reported for erlotinib in the same experimental context [1].

Anticancer EGFR/HER2 dual kinase inhibition Erlotinib comparator

Antimicrobial Activity Against Drug‑Resistant ESKAPE Pathogens: Benzo[g]quinazoline‑3 Outperforms Vancomycin, Ciprofloxacin, and Ketoconazole in MIC₅₀ Head‑to‑Head Testing

Three benzo[g]quinazoline derivatives (1–3) were screened in vitro against clinically relevant drug‑resistant strains: methicillin‑resistant Staphylococcus aureus (MRSA), carbapenem‑resistant Klebsiella pneumoniae (CRKp), and fluconazole‑resistant Candida albicans. Compound 3 displayed the highest potency with MIC₅₀ values of 0.67 µg/mL (MRSA), 0.32 µg/mL (CRKp), and 0.53 µg/mL (C. albicans), demonstrating superior activity compared to the clinical reference drugs vancomycin, ciprofloxacin, and ketoconazole tested in the same assay [1]. Critically, compound 3 exhibited very weak cytotoxicity against normal human lung fibroblast WI‑38 cells (CC₅₀ = 390.1 ± 0.94 µg/mL), yielding a selectivity index (CC₅₀/MIC₅₀) exceeding 580 for MRSA [1].

Antimicrobial resistance MRSA Carbapenem‑resistant Klebsiella pneumoniae

VEGFR‑2‑Targeted Antiproliferative Activity: 2‑Thioxobenzo[g]quinazolines Achieve MCF‑7 Cytotoxicity (IC₅₀ 8.8–10.9 µM) with VEGFR‑2 Inhibition 1.4–1.5× Sorafenib

A series of 17 3‑ethyl(methyl)‑2‑thioxo‑2,3‑dihydrobenzo[g]quinazolines were evaluated for antiproliferative activity against MCF‑7 breast cancer and HepG2 hepatocellular carcinoma cells alongside antiangiogenic VEGFR‑2 inhibition. Most compounds showed IC₅₀ values of 8.8 ± 0.5–10.9 ± 0.9 µM (MCF‑7) and 26.0 ± 2.5–40.4 ± 4.1 µM (HepG2) with doxorubicin as reference. In terms of VEGFR‑2 inhibition, compounds 13 and 15 proved comparable to sorafenib, effecting 1.5‑fold and 1.4‑fold inhibition relative to the clinical standard [1]. The most active compounds (13–15) additionally induced apoptosis (up to 30.76% for compound 14 against MCF‑7) and caused G1/S‑phase cell‑cycle arrest, providing mechanistic differentiation beyond simple cytotoxicity [1].

Anticancer VEGFR-2 kinase inhibition Antiangiogenesis

Fluorescence‑Based Nucleic Acid Probe: Benzo[g]quinazoline‑2,4‑dione Enables Selective Triplex‑DNA Monitoring Not Achievable with the Benzo[f] Regioisomer

Benzo[g]quinazoline‑2,4‑(1H,3H)‑dione and its benzo[f]quinazoline regioisomer were directly compared as thymine substitutes in canonical T·A·T triple‑helical nucleic acid structures. While both regioisomers formed triple‑stranded complexes, the benzo[g] variant uniquely displayed strong fluorescence emission properties permitting selective and real‑time monitoring of triplex formation; annealing to complementary strands did not quench or modify this fluorescence signal [1]. The quantum yield of the related benzo[g]quinazoline base analog 4‑amino‑1H‑benzo[g]quinazoline‑2‑one was measured at Φ = 0.62 at pH 7.1, with excitation maxima at 250, 300, 320, and 370 nm and emission centered at 456 nm [2]. The benzo[f] isomer formed triple‑stranded structures with decreased stability and lacked comparable emissive properties [1].

Nucleic acid probe Fluorescence Triplex DNA

OLED Electron‑Transport Material Application: Benzo[g]quinazoline Derivatives Patented for Enhanced Luminous Efficiency and Device Lifetime

Patent CN‑108178750‑A discloses benzo[g]quinazoline derivatives specifically designed as luminescent‑layer and electron‑transport‑layer materials for organic light‑emitting diode (OLED) devices. The extended planar π‑conjugated system of the benzo[g]quinazoline core is claimed to confer advantages in luminous efficiency, color purity (supporting individual RGB or combined multi‑color emission), and operational service life under electric‑field driving conditions relative to conventional quinazoline or quinoline‑based electron‑transport materials [1]. A related patent WO‑2015/182769‑A1 (Tosoh Corp.) further describes benzoquinazoline compounds achieving high‑efficiency, low‑voltage‑driving, and long‑life organic electroluminescent device performance [2]. While quantitative external quantum efficiency (EQE) or lifetime values for specific benzo[g]quinazoline derivatives are not publicly disclosed in the patent abstracts, the industrial patent filings by multiple assignees (Jiumu Chemical, Tosoh Corp.) indicate validated industrial‑scale differentiation.

OLED materials Electron transport layer Organic electronics

Benzo[g]quinazoline Application Scenarios: Evidence‑Backed Procurement and Research Deployment Contexts


Hepatitis C Virus Antiviral Lead Discovery Requiring Scaffold‑Differentiated NS3/4A Protease Inhibitors

Procurement of benzo[g]quinazoline‑core compounds is indicated for HCV antiviral programs where the extended planar aromatic system provides a structurally distinct alternative to quinazoline‑based inhibitors. The within‑study demonstration that benzo[g]quinazoline derivative 2 achieves IC₅₀ = 6.41 µM against NS3/4A protease—within 3.7‑fold of telaprevir—and that core‑swapping to quinazoline produces unpredictable potency shifts of up to 7.5‑fold (compound 12 vs. 17) [1] justifies benzo[g]quinazoline as a privileged scaffold for building patent‑differentiated, resistance‑sparing HCV protease inhibitor libraries.

Dual EGFR/HER2‑Targeted Anticancer Therapy with Integrated Radiosensitization Capability

Benzo[g]quinazoline‑sulfonamide derivatives are appropriate for anticancer procurement in programs seeking single‑agent dual EGFR/HER2 inhibition combined with γ‑radiation synergy. The demonstrated nanomolar EGFR IC₅₀ (0.009 µM for compound 8) and HER2 IC₅₀ (0.021 µM) [2], coupled with radiosensitization at 8 Gy [1], addresses a therapeutic gap not met by erlotinib monotherapy. This scenario is particularly relevant for triple‑negative breast cancer and EGFR‑mutant NSCLC procurement where dual targeting and radiation combination represent clinical differentiation strategies.

Antimicrobial Resistance Drug Discovery Targeting MRSA, Carbapenem‑Resistant K. pneumoniae, and Azole‑Resistant C. albicans

The sub‑µg/mL MIC₅₀ values of benzo[g]quinazoline‑3 against three WHO‑priority drug‑resistant pathogens (MRSA: 0.67 µg/mL; CRKp: 0.32 µg/mL; fluconazole‑resistant C. albicans: 0.53 µg/mL) combined with a selectivity index >580 [1] make this scaffold a high‑priority procurement candidate for antimicrobial resistance programs. The benzo[g]quinazoline core offers a structurally novel chemotype distinct from β‑lactams, glycopeptides, fluoroquinolones, and azoles, reducing the risk of pre‑existing cross‑resistance and supporting patent‑protected development of next‑generation anti‑infectives.

Fluorescent Nucleobase Analog Procurement for Triplex DNA Biophysical Studies

For structural biology and nucleic acid chemistry laboratories requiring fluorescent probes to monitor triple‑helical nucleic acid formation in real time, benzo[g]quinazoline‑2,4‑(1H,3H)‑dione is the regioisomer of choice. Its quantum yield (Φ = 0.62 at pH 7.1 for the related 4‑amino analog), defined excitation/emission wavelengths (λₑₓ = 250–370 nm, λₑₘ = 456 nm), and selective fluorescence response to triplex formation without quenching upon duplex annealing [2][3] provide experimentally validated advantages over the non‑emissive benzo[f] regioisomer. Procurement should specify the [g]‑annelated isomer to ensure the requisite fluorescence functionality.

Quote Request

Request a Quote for Benzo[g]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.